![molecular formula C15H23NO4S B279045 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine, also known as PMSF, is a potent serine protease inhibitor that is widely used in biochemical and physiological research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. PMSF is commonly used to inhibit proteolytic enzymes in cell lysates, purified proteins, and tissue extracts.
Mechanism of Action
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is a potent irreversible inhibitor of serine proteases. It works by forming a covalent bond with the active site serine residue of the protease, thereby blocking its activity. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is particularly effective against trypsin-like serine proteases, which have a highly conserved serine residue in their active site.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proteolytic activity of a number of enzymes involved in signal transduction pathways, including protein kinase C and phospholipase C. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine has also been shown to inhibit the activity of the proteasome, a large protein complex involved in the degradation of intracellular proteins. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine has been shown to induce apoptosis in a number of cell types, including cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is its broad-spectrum protease inhibition. It is effective against a wide range of serine proteases, making it a useful tool for researchers studying proteolytic enzymes. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is also relatively stable and can be stored for extended periods of time at room temperature. However, 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is not effective against all types of proteases, and it can also inhibit other enzymes such as esterases and lipases. In addition, 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine can be toxic to cells at high concentrations, and its use should be carefully monitored.
Future Directions
There are a number of future directions for research on 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine. One area of interest is the development of new protease inhibitors that are more specific and less toxic than 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine. Another area of interest is the development of new methods for protease inhibition, such as the use of small molecule inhibitors or RNA interference. Finally, there is a need for further research on the physiological and pathological roles of proteases and their inhibitors, including 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine, in various disease states.
Synthesis Methods
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine can be synthesized by reacting 4-propoxybenzenesulfonyl chloride with morpholine in the presence of a tertiary amine catalyst. The resulting product is then treated with 2,6-dimethylphenol to yield 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Scientific Research Applications
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is widely used in biochemical and physiological research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is also used to inhibit proteases in cell lysates, purified proteins, and tissue extracts. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is often used in conjunction with other protease inhibitors such as EDTA and aprotinin to provide broad-spectrum protease inhibition.
properties
Product Name |
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine |
|---|---|
Molecular Formula |
C15H23NO4S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-(4-propoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C15H23NO4S/c1-4-9-19-14-5-7-15(8-6-14)21(17,18)16-10-12(2)20-13(3)11-16/h5-8,12-13H,4,9-11H2,1-3H3 |
InChI Key |
BUMAJRUTBJTDPP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
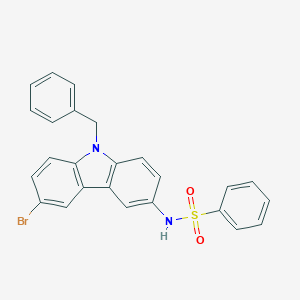
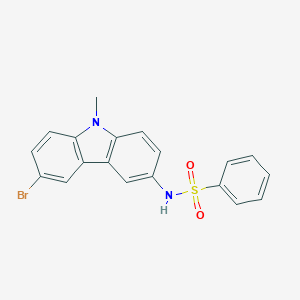
![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
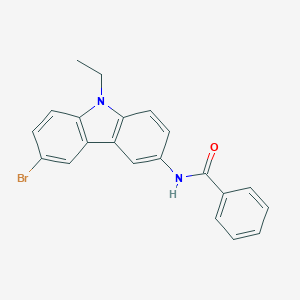
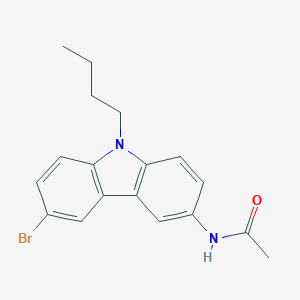
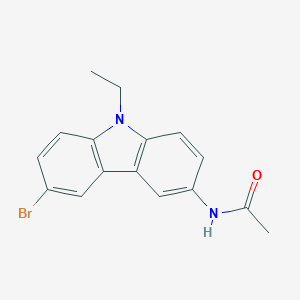
![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)